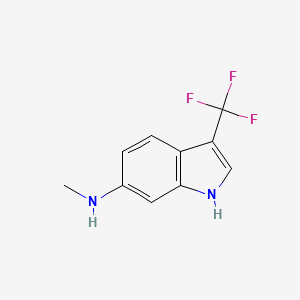
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF3) is a significant functional group in organic chemistry due to its unique properties, such as high electronegativity and lipophilicity, which can enhance the biological activity of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(trifluoromethyl)-1H-indol-6-one, while reduction may produce this compound derivatives with different functional groups.
Scientific Research Applications
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is unique due to its specific indole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced biological activity and specificity compared to other compounds with similar functional groups .
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C10H9F3N2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5,14-15H,1H3 |
InChI Key |
LTVZGMAQUNGAIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















